molecular formula C13H10BrNO4S B2519709 3-[(4-Bromophenyl)sulfamoyl]benzoic acid CAS No. 300667-30-5

3-[(4-Bromophenyl)sulfamoyl]benzoic acid

Cat. No.: B2519709
CAS No.: 300667-30-5
M. Wt: 356.19
InChI Key: FSENLNZWRUKHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Bromophenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C₁₃H₁₀BrNO₄S It is characterized by the presence of a bromophenyl group attached to a sulfamoyl benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Bromophenyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzenesulfonamide and 3-carboxybenzoyl chloride.

    Reaction: The 4-bromobenzenesulfonamide is reacted with 3-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Bromophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Sulfoxides or sulfones.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

3-[(4-Bromophenyl)sulfamoyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    4-Bromobenzenesulfonamide: Shares the bromophenyl and sulfonamide groups but lacks the benzoic acid moiety.

    3-Carboxybenzenesulfonamide: Contains the benzoic acid and sulfonamide groups but lacks the bromophenyl group.

Uniqueness: 3-[(4-Bromophenyl)sulfamoyl]benzoic acid is unique due to the combination of the bromophenyl, sulfamoyl, and benzoic acid groups in a single molecule. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSENLNZWRUKHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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